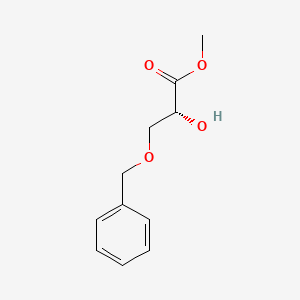

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate, also known as this compound, is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.229. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

It is known that similar compounds play a role in the phosphorylated pathway of l-serine biosynthesis .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through concerted mechanisms .

Biochemical Pathways

Methyl 3-O-Benzyl-D-glycerate may be involved in the phosphorylated pathway of L-serine biosynthesis . This pathway employs 3-phosphoglycerate generated by glycolysis and the enzymes 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase .

Pharmacokinetics

It is known that the compound is soluble in dichloromethane and methanol , which may influence its bioavailability.

Result of Action

It is known that similar compounds play a role in the production of l-serine, a nonessential amino acid used for protein synthesis and in producing phosphoglycerides, glycerides, sphingolipids, phosphatidylserine, and methylenetetrahydrofolate .

Action Environment

Environmental factors such as pH and ionic strength can influence the structure of similar compounds, which in turn can affect their action, efficacy, and stability

生化分析

Biochemical Properties

The role of Methyl 3-O-Benzyl-D-glycerate in biochemical reactions is not well-documented. It is known that D-glycerate, a similar compound, is involved in various biochemical reactions. For instance, D-glycerate 3-kinase (GLYK) catalyzes the concluding reaction of the photorespiratory C2 cycle . This pathway is an indispensable ancillary metabolic pathway to the photosynthetic C3 cycle that enables land plants to grow in an oxygen-containing atmosphere .

Cellular Effects

The specific cellular effects of Methyl 3-O-Benzyl-D-glycerate are currently unknown due to limited research. Related compounds such as D-glycerate have been studied. For example, 3-Phosphoglycerate dehydrogenase (PHGDH), which catalyzes the first step in the serine biosynthesis pathway, has been found to be upregulated in many tumor types . This suggests that compounds involved in similar pathways could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Methyl 3-O-Benzyl-D-glycerate is not well understood due to limited research. Related compounds such as D-glycerate have been studied. For instance, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate . This reaction is part of the photorespiratory C2 cycle, an essential metabolic pathway in plants .

Metabolic Pathways

D-glycerate, a similar compound, is known to be involved in the photorespiratory C2 cycle . In this pathway, D-glycerate 3-kinase (GLYK) catalyzes the phosphorylation of glycerate to form 3-phosphoglycerate .

生物活性

(R)-Methyl 3-(benzyloxy)-2-hydroxypropanoate is a chiral compound with significant biological activity, particularly in pharmacological contexts. It is characterized by its unique structural features, including a benzyloxy group attached to a hydroxypropanoate backbone, which influence its interactions with biological targets and metabolic pathways. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

- Molecular Formula : C₁₁H₁₄O₃

- Molecular Weight : Approximately 194.23 g/mol

- Structure : The compound features a chiral center, denoted by the (R) configuration, which plays a crucial role in its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Properties : Studies suggest that derivatives of this compound may possess anti-inflammatory effects, making them potential candidates for therapeutic applications in inflammatory diseases.

- Analgesic Effects : The analgesic properties of this compound have been explored, indicating its potential use in pain management therapies.

- Microbial Protection : This compound has been identified in Rubrobacter xylanophilus, a thermophilic and radiation-resistant bacterium, where it serves as a glycosidic osmolyte that protects microorganisms from environmental stresses.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as NMR and chromatography have been employed to elucidate these interactions.

- Influence on Metabolic Pathways : The compound's structural features allow it to modulate metabolic pathways effectively, influencing processes such as inflammation and pain signaling.

Case Studies

- Study on Anti-Tuberculosis Activity :

-

Protective Role in Microbial Stress :

- Research involving Rubrobacter xylanophilus showed that glycosidic osmolytes like this compound protect microbial cells from environmental stresses such as heat and radiation. These findings suggest potential applications in biotechnology and microbiology.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Methyl 2-hydroxypropanoate | Similar hydroxypropanoate structure without benzyloxy group | Lacks chiral specificity |

| Benzyl 2-hydroxypropanoate | Contains a hydroxy group but lacks methyl ester functionality | More straightforward synthesis |

| (S)-Methyl 3-(benzyloxy)-2-hydroxypropanoate | Enantiomer of (R) form | Different biological activity due to stereochemistry |

| Methyl 3-(phenoxy)-2-hydroxypropanoate | Contains a phenoxy group instead of benzyloxy | Potentially different reactivity profile |

属性

IUPAC Name |

methyl (2R)-2-hydroxy-3-phenylmethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-11(13)10(12)8-15-7-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBWWWIGOQIBMS-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](COCC1=CC=CC=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。